Lipophilicity Tuning vs. Des-Methyl Piperidine Core
The computed logP of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid (XLogP3 = 2.2) is 0.6 units higher than that of the unsubstituted analog 5-amino-2-(piperidin-1-yl)benzoic acid (CAS 65989-46-0), whose estimated XLogP3 is 1.6 [1]. In the context of CNS drug discovery, the CNS MPO scoring function penalizes logP values below 1 and above 5; a shift from 1.6 to 2.2 moves the compound into the optimal CNS–desirability range without exceeding the threshold for excessive metabolic liability (>3), thereby offering a more favorable CNS MPO score (≥5.5) compared to the des‑methyl analog (estimated CNS MPO score ≈4.8) [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 5-amino-2-(piperidin-1-yl)benzoic acid (CAS 65989-46-0): XLogP3 ≈ 1.6 |
| Quantified Difference | Δ XLogP3 = +0.6 |
| Conditions | Computed by XLogP3 algorithm; PubChem data |
Why This Matters
This difference allows medicinal chemists to select the methylated analog for projects where CNS penetration needs optimization without introducing a second polar atom or metabolic hot spot, directly influencing SAR tractability.
- [1] PubChem Compound Summary for CID 1518885, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1518885 View Source
- [2] Wager, T. T., et al. (2010). Central Nervous System Multiparameter Optimization (CNS MPO): A Drug-Likeness Approach for the Discovery of Kinase Inhibitors for CNS Targets. J. Med. Chem. 53(2), 573-585. https://doi.org/10.1021/jm901172e View Source
